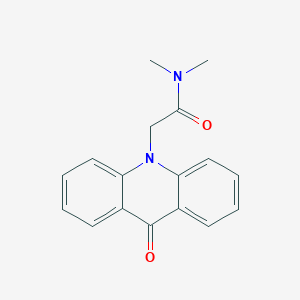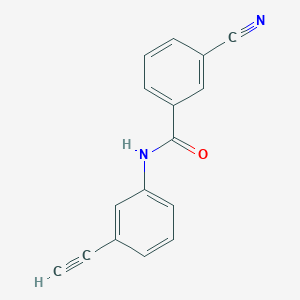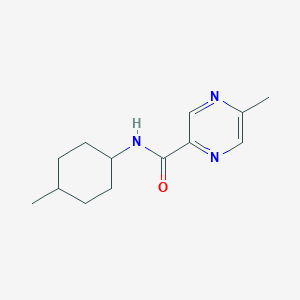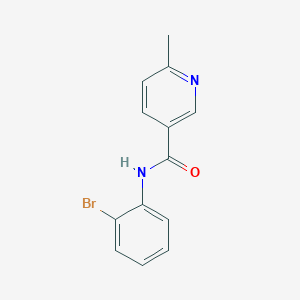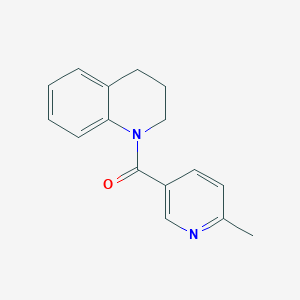
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone, also known as GW0742, is a synthetic chemical compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It has been extensively studied for its potential therapeutic applications in various fields, including cardiovascular diseases, metabolic disorders, and cancer.
Mecanismo De Acción
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone exerts its effects by binding to and activating PPARδ, which in turn regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, while decreasing the expression of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been found to have a number of biochemical and physiological effects in animal models and cell cultures. It has been shown to increase energy expenditure, reduce body weight, and improve glucose tolerance in obese mice. It has also been found to reduce atherosclerosis and improve cardiac function in animal models of cardiovascular disease. In addition, 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has several advantages as a research tool, including its high potency and selectivity for PPARδ, its stability and solubility in aqueous solutions, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity and off-target effects, as well as the need for careful dosing and monitoring in animal studies.
Direcciones Futuras
There are several future directions for research on 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone and related compounds. One area of interest is the potential use of PPARδ agonists in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is the role of PPARδ in cancer development and progression, and the potential use of PPARδ agonists as anti-cancer agents. Further research is also needed to elucidate the molecular mechanisms underlying the effects of 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone and to identify novel PPARδ agonists with improved efficacy and safety profiles.
Métodos De Síntesis
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone can be synthesized through a multi-step process involving the condensation of 2-chloro-5-nitrobenzoic acid with 6-methylpyridin-3-ylmethanol, followed by reduction and cyclization reactions. The final product is obtained in high purity and yield, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been widely used in scientific research to investigate its potential therapeutic effects on various diseases. It has been shown to activate PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been found to improve insulin sensitivity, reduce lipid accumulation, and promote fatty acid oxidation in animal models of metabolic disorders such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-8-9-14(11-17-12)16(19)18-10-4-6-13-5-2-3-7-15(13)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCGPBFAYZWMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

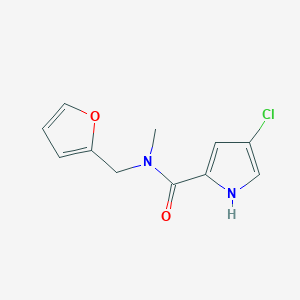
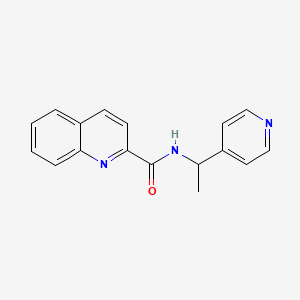

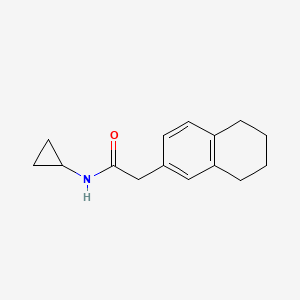
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
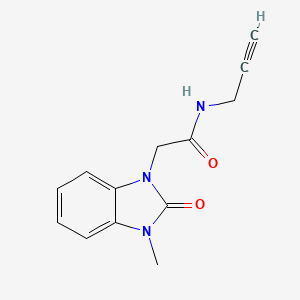
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
